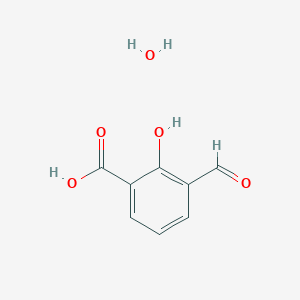

3-Formyl-2-hydroxybenzoic acid hydrate

Description

Properties

IUPAC Name |

3-formyl-2-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.H2O/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSBFMFPPXKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266615-78-4 | |

| Record name | 3-Formyl-2-hydroxybenzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-2-hydroxybenzoic acid hydrate can be synthesized through several methods. One common method is the Duff reaction, which involves the formylation of phenols. In this reaction, phenols are treated with hexamethylenetetramine (HMTA) and an acid catalyst, such as trifluoroacetic acid (TFA), to introduce the formyl group at the ortho position relative to the hydroxyl group . Another method involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to achieve formylation .

Industrial Production Methods

Industrial production of 3-formyl-2-hydroxybenzoic acid;hydrate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various nucleophiles, such as halides, amines, and thiols, under suitable conditions.

Major Products Formed

Oxidation: 3-carboxy-2-hydroxybenzoic acid.

Reduction: 3-hydroxymethyl-2-hydroxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Formyl-2-hydroxybenzoic acid hydrate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals. The compound can undergo several chemical reactions, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to a hydroxyl group.

- Substitution Reactions : The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of formyl to carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion of formyl to hydroxyl | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Electrophilic aromatic substitution | Bromine, Nitric acid |

Biological Activities

The compound exhibits notable biological activities that make it a candidate for further research:

- Antioxidant Properties : It shows potential as an antioxidant, helping to mitigate oxidative stress.

- Anti-inflammatory Effects : Research indicates its derivatives may possess anti-inflammatory properties.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound could be effective against various microbial strains.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in the industrial sector:

- Dyes and Pigments : It is used in the synthesis of dyes and pigments.

- Catalytic Processes : Complexes formed with transition metals exhibit catalytic activity in oxidation reactions, such as oxidative desulfurization of diesel fuels.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant properties of 3-formylsalicylic acid derivatives. The results demonstrated that these compounds effectively scavenged free radicals, indicating their potential use in pharmaceutical formulations aimed at reducing oxidative damage .

Case Study 2: Catalytic Applications

Research highlighted the effectiveness of 3-formylsalicylic acid-based catalysts in fine chemical synthesis. These catalysts showed high selectivity and efficiency in oxidation reactions, particularly in converting aliphatic compounds into valuable products .

Case Study 3: Antimicrobial Properties

A comprehensive analysis of the antimicrobial activity of 3-formylsalicylic acid and its derivatives revealed significant inhibitory effects against several pathogenic bacteria, including strains resistant to conventional antibiotics. This positions the compound as a promising candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-formyl-2-hydroxybenzoic acid;hydrate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Salicylic Acid: Lacks the formyl group but has similar anti-inflammatory properties.

3-Hydroxybenzoic Acid: Lacks the formyl group and has different reactivity.

2-Hydroxyisophthalaldehyde: Similar structure but with additional formyl groups

Uniqueness

3-Formyl-2-hydroxybenzoic acid hydrate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formyl-2-hydroxybenzoic acid hydrate, and how can purity be optimized?

- Methodology : The compound can be synthesized via formylation of 2-hydroxybenzoic acid derivatives using formylating agents (e.g., Vilsmeier-Haack reagent) under controlled pH (5–6) and temperature (40–60°C). Purification involves recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC or NMR, with residual solvents monitored by GC-MS .

Q. How should researchers characterize the thermal stability and hydrate content of this compound?

- Methodology : Use thermogravimetric analysis (TGA) to determine dehydration temperatures and quantify hydrate water content. Differential scanning calorimetry (DSC) identifies phase transitions. For structural confirmation, pair with powder X-ray diffraction (PXRD) and FT-IR to track O-H stretching vibrations (3200–3500 cm⁻¹) .

Q. What analytical techniques are critical for verifying structural integrity during derivatization?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) to confirm molecular ions and fragmentation patterns. For coordination complexes (e.g., Ca²⁺-specific receptors), use X-ray crystallography to resolve binding modes and UV-Vis spectroscopy to monitor ligand-metal charge transfer .

Advanced Research Questions

Q. How do reaction conditions influence the formation of Ca²⁺-specific receptors from this compound?

- Methodology : Optimize stoichiometry and pH (6.5–7.5) to favor Schiff base formation with amine-containing ligands. Monitor reaction progress via in-situ Raman spectroscopy. Competitive binding assays (e.g., EDTA titration) validate selectivity, while fluorescence quenching experiments quantify Ca²⁺ affinity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodology : Systematically vary substituents (e.g., amino, fluoro groups) and assess impacts via structure-activity relationship (SAR) studies. Use standardized assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) to minimize variability. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. How can computational modeling predict hydrate stability under varying humidity and temperature?

- Methodology : Apply density functional theory (DFT) to calculate hydration/dehydration energetics. Molecular dynamics simulations model lattice dynamics under environmental stress. Validate predictions with accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH .

Q. What experimental designs mitigate interference from hydrate decomposition in catalytic applications?

- Methodology : Use inert-atmosphere techniques (glovebox, Schlenk line) to prevent moisture uptake. Monitor catalytic cycles via in-situ FT-IR or NMR to detect decomposition byproducts. Pre-dry substrates and solvents (molecular sieves, freeze-pump-thaw cycles) to stabilize the hydrate .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.